(2,4,5-Trimethoxyphenyl)methanol

Vue d'ensemble

Description

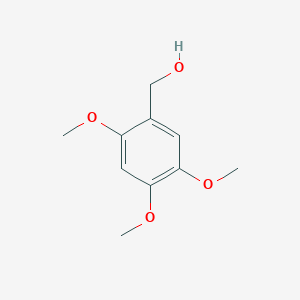

(2,4,5-Trimethoxyphenyl)methanol is an organic compound characterized by a benzene ring substituted with three methoxy groups at the 2, 4, and 5 positions, and a hydroxymethyl group at the 1 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trimethoxyphenyl)methanol typically involves the reduction of (2,4,5-Trimethoxyphenyl)methanal. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up using similar reduction methods. The process involves the use of large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Types of Reactions:

Oxidation: this compound can be oxidized to (2,4,5-Trimethoxyphenyl)methanal using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to (2,4,5-Trimethoxyphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: (2,4,5-Trimethoxyphenyl)methanal.

Reduction: (2,4,5-Trimethoxyphenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 198.22 g/mol. It features a phenyl ring with three methoxy groups at positions 2, 4, and 5, alongside a hydroxymethyl group. This unique structure contributes to its biological activity and chemical reactivity.

Antioxidant Properties

Research indicates that (2,4,5-Trimethoxyphenyl)methanol possesses antioxidant properties due to its methoxy-substituted phenolic structure. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

A study demonstrated that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines. For instance, compounds synthesized from this structure showed IC50 values in the low micromolar range against MCF-7 breast cancer cells and other types of cancer cells such as leukemia and melanoma . The mechanism involves inhibition of tubulin polymerization and induction of apoptosis.

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Compound 22b | MCF-7 | 0.39 |

| Compound 22b | MDA-MB-231 | 0.77 |

| Compound 22b | HL-60 | 0.37 |

Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory properties. Preliminary findings suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis.

Material Science Applications

This compound serves as a valuable building block for synthesizing various bioactive molecules. Its structural features allow it to be integrated into polymers and other materials with enhanced properties such as improved thermal stability and mechanical strength.

Biochemical Interactions

Understanding the biochemical interactions of this compound is essential for elucidating its mechanisms of action. Studies suggest it may interact with various enzymes and receptors involved in metabolic processes. These interactions could inform its efficacy and safety profile when used therapeutically.

Case Study 1: Anticancer Research

A recent study focused on the synthesis of (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazoles derived from this compound demonstrated significant anticancer activity. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis in breast cancer cells through targeted inhibition of tubulin .

Case Study 2: Antioxidant Activity

Another research project investigated the antioxidant potential of this compound derivatives in vitro. Results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in cellular models.

Mécanisme D'action

The biological activity of (2,4,5-Trimethoxyphenyl)methanol is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival . Additionally, it can modulate signaling pathways involved in inflammation and microbial growth.

Comparaison Avec Des Composés Similaires

(3,4,5-Trimethoxyphenyl)methanol: Similar structure but with different substitution pattern, leading to variations in biological activity.

(2,3,4-Trimethoxyphenyl)methanol: Another isomer with distinct properties and applications.

Uniqueness: (2,4,5-Trimethoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Activité Biologique

(2,4,5-Trimethoxyphenyl)methanol, with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol, is an organic compound characterized by a phenyl ring substituted with three methoxy groups and a hydroxymethyl group. This unique structure contributes to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound is recognized for its potential applications in pharmaceuticals and material sciences due to its bioactive characteristics.

The compound's structure allows it to undergo various chemical reactions typical of phenolic compounds. These reactions include oxidation and substitution, which are pivotal for synthesizing derivatives that may exhibit enhanced biological properties or improved solubility .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Compounds with similar methoxy-substituted phenolic structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This activity is crucial for developing therapeutic agents aimed at treating chronic inflammatory conditions.

Anticancer Activity

One of the most promising aspects of this compound is its anticancer potential. Preliminary studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. Notably, it has shown cytotoxic effects against human breast cancer cells (MCF-7) with IC₅₀ values in the nanomolar range .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.075 | Inhibition of tubulin polymerization |

| HepG2 | 1.38 | Induction of apoptosis via mitochondrial membrane potential dissipation |

| Hs578T | 0.065 | Modulation of Bcl-2 and Bax expression |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Tubulin Inhibition : The compound disrupts microtubule dynamics by binding to tubulin at the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .

- Apoptotic Pathways : It promotes apoptosis by altering the expression levels of key proteins such as p53, Bax, and Bcl-2. Increased levels of p53 and Bax coupled with decreased Bcl-2 levels indicate a shift towards apoptotic signaling pathways .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on HepG2 Cells : A study evaluated the cytotoxic effects of synthesized compounds related to this compound on HepG2 cells. Results indicated significant cytotoxicity with IC₅₀ values ranging from 1.38 μM to 3.21 μM. The study highlighted that these compounds induced cell cycle disturbance and apoptosis through mitochondrial pathway activation .

- Antimicrobial Activity : Investigations into the antimicrobial properties revealed that this compound exhibited moderate antibacterial effects against various pathogens. The mechanisms were attributed to the disruption of bacterial cell wall integrity .

Analyse Des Réactions Chimiques

Esterification and Acylation

The hydroxymethyl group undergoes esterification with carboxylic acids or anhydrides. For example, reaction with acetic anhydride in the presence of triethylamine produces the corresponding acetate :

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetic anhydride, Et₃N, reflux | (2,4,5-Trimethoxyphenyl)methyl acetate | 92 |

TMPM also reacts with acyl chlorides (e.g., benzoyl chloride) to form esters under mild conditions .

Oxidation Reactions

TMPM can be oxidized to 2,4,5-trimethoxybenzaldehyde using pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) :

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PCC | Dichloromethane | 25 | 68 | |

| MnO₂ | Acetone | 40 | 75 |

Over-oxidation to carboxylic acids is suppressed under controlled conditions.

Acid-Catalyzed Dehydration

Under acidic conditions, TMPM undergoes dehydration to form a stable carbocation intermediate, which participates in Friedel-Crafts alkylation or dimerization :

| Acid Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HClO₄ | Methanol | Bis(2,4,5-trimethoxyphenyl)methane | 88 | |

| HCl | Ethanol | 4-(2,4,5-Trimethoxyphenyl)quinone methide | 56 |

This reactivity is leveraged in synthesizing complex polycyclic architectures.

Nucleophilic Substitution

The benzylic alcohol group participates in SN2 reactions with alkyl halides or sulfonates. For instance, treatment with methyl iodide (CH₃I) in the presence of a base yields the methyl ether derivative :

| Reagent | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|

| CH₃I | K₂CO₃ | (2,4,5-Trimethoxyphenyl)methyl ether | 85 |

Stability and Reactivity Under Extreme Conditions

TMPM exhibits remarkable stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades in strong acids (>2 M H₂SO₄) or bases (pH > 10) . Its half-life in aqueous HCl (1 M) is >24 hours at 25°C .

Propriétés

IUPAC Name |

(2,4,5-trimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNCXXBIDXLPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CO)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357583 | |

| Record name | (2,4,5-trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30038-31-4 | |

| Record name | (2,4,5-trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.